N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-[3-(Acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group at position 3 and an acetamide-linked 3-(acetylamino)phenyl moiety at position 1. Its molecular structure combines a bicyclic thienopyrimidine system with aromatic and amide functionalities, making it a candidate for pharmacological studies targeting kinase inhibition or enzyme modulation .
Key structural attributes:
- Thieno[3,2-d]pyrimidine backbone: A sulfur-containing fused ring system with two keto groups at positions 2 and 2.
- Acetamide linker: Bridges the thienopyrimidine core to the 3-(acetylamino)phenyl group, contributing to metabolic stability.
Properties
Molecular Formula |
C22H17ClN4O4S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-13(28)24-15-5-3-6-16(11-15)25-19(29)12-26-18-8-9-32-20(18)21(30)27(22(26)31)17-7-2-4-14(23)10-17/h2-11H,12H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
DPIYSWFTDQOZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the chlorophenyl and acetylamino groups. Common reagents used in these reactions include chlorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Researchers may explore its biological activity, including potential interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or target disease-related proteins.
Industry: Its unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Findings
Structural Modifications and Bioactivity
- Core Variations: The tetrahydro-pyrido-thienopyrimidine (Compound 24, ) exhibits enhanced solubility due to its partially saturated pyrido ring, whereas the fully aromatic thienopyrimidine in the target compound may favor stronger π-π interactions in receptor binding. Benzothieno-triazolo-pyrimidine (10a, ) introduces a triazole ring, which could improve metabolic stability but may reduce synthetic accessibility compared to the target compound.
Substituent Effects :
- The 3-chlorophenyl group in the target compound provides steric and electronic effects similar to the 2,3-dichlorophenyl group in Compound 5.6 , but the latter’s dual chloro-substitution enhances antibacterial potency.
- Acetamide linkers (common in all compounds) contribute to hydrogen-bonding capacity, but variations like the sulfanyl linker in 10a introduce sulfur-based reactivity.
Biological Activity
N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure includes:
- An acetylamino phenyl group
- A thieno[3,2-d]pyrimidine core with a 3-chlorophenyl substituent
- Two carbonyl groups contributing to its dioxo functionality
This unique structure may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Analogous compounds have shown inhibitory activity against key enzymes involved in cancer cell proliferation and survival, such as topoisomerases I and II. These enzymes are critical for DNA replication and transcription processes in cancer cells .
- Receptor Modulation : Some derivatives have been evaluated for their interaction with opioid receptors. For instance, modifications in the aromatic groups can lead to selective antagonism at κ-opioid receptors . This suggests potential use in pain management and addiction therapies.
Biological Activity and Efficacy
The biological activity of this compound has been assessed through various in vitro studies. Key findings include:
- Anticancer Activity : Studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines. For example, derivatives with similar structural motifs have shown effectiveness against drug-resistant cancer cells .
- Selectivity and Potency : The selectivity of these compounds for specific biological targets enhances their therapeutic potential while minimizing side effects. The potency is often quantified using parameters such as values derived from receptor binding assays .
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Biological Impact
| Modification Type | Compound Example | Biological Effect |
|---|---|---|
| Hydroxyl Substitution | JDTic Analogues | Enhanced κ-receptor affinity |
| Acetylation | Acetylated Phenyl Derivatives | Increased cytotoxicity |
| Chlorine Substitution | 3-Chlorophenyl Variants | Improved selectivity |
Case Studies
Several case studies illustrate the therapeutic implications of this compound:
- Cancer Treatment : A study on a related thienopyrimidine derivative showed significant tumor reduction in xenograft models when administered at low doses over extended periods. This highlights the potential for developing effective anticancer therapies based on structural analogs of this compound.
- Pain Management : Research on opioid receptor interactions indicated that certain modifications could yield compounds with reduced side effects compared to traditional opioids while maintaining analgesic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
